molecular formula C6H10N2O B3109980 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 177940-19-1

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B3109980
CAS No.: 177940-19-1
M. Wt: 126.16 g/mol
InChI Key: UZCBREWTHAFSBZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis and Derived Applications

The unique structural and electronic properties of the pyrazole ring make it a privileged scaffold in organic synthesis. Its stability, coupled with the ability to be functionalized at various positions, allows for the construction of complex molecular architectures. Pyrazole derivatives are key building blocks in the synthesis of a multitude of compounds with significant applications across various industries. nih.govorganic-chemistry.orgnih.gov

In the realm of medicinal chemistry, the pyrazole nucleus is a common feature in numerous pharmacologically active agents. These compounds have demonstrated a broad range of therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability of the pyrazole core to act as a bioisostere for other functional groups and to engage in various intermolecular interactions is a key factor in its success in drug discovery.

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they form the basis of many effective herbicides, insecticides, and fungicides. nih.gov Their targeted activity and novel modes of action contribute to improved crop yields and protection. Furthermore, in the field of materials science, the photophysical properties of certain pyrazole-containing compounds have led to their investigation for applications in dyes, fluorescent probes, and organic light-emitting diodes (OLEDs).

Scope and Context of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol within Pyrazole Chemistry

Within the extensive family of pyrazole derivatives, this compound emerges as a significant and versatile chemical intermediate. Its structure, which features a 1,3-disubstituted pyrazole ring with a primary alcohol functional group, makes it an attractive starting material for the synthesis of more complex molecules. The presence of the hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the molecular framework.

This article will focus exclusively on the chemical compound this compound, delving into its synthesis, properties, and its role as a precursor in the generation of other pyrazole-containing structures. The exploration of this specific molecule will provide a focused insight into the practical utility of functionalized pyrazoles in contemporary chemical research.

Interactive Data Table: General Properties of this compound

PropertyValue
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
IUPAC NameThis compound
SMILESCN1C=CC(=N1)CCO
InChI KeyUZCBREWTHAFSBZ-UHFFFAOYSA-N

Note: Some physical properties are predicted values.

While detailed experimental data for this specific compound is not widely available in publicly accessible literature, its structural analogues and the general chemistry of pyrazoles allow for a comprehensive understanding of its likely chemical behavior and synthetic utility. The subsequent sections will build upon this foundation to provide a detailed and scientifically grounded overview of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-4-2-6(7-8)3-5-9/h2,4,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCBREWTHAFSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177940-19-1
Record name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
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Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol and Analogues

Conventional Synthetic Routes to Pyrazole (B372694) Alcohols

Conventional methods for synthesizing pyrazole derivatives, including those with alcohol functionalities, are well-established in organic chemistry. These routes offer versatility and are adaptable for creating a wide array of substituted pyrazoles.

Cyclocondensation Reactions

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. beilstein-journals.org This approach allows for the direct formation of the pyrazole ring with substituents determined by the choice of starting materials.

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This reaction is highly efficient for producing polysubstituted pyrazoles. mdpi.com

For the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a potential route involves the cyclocondensation of methylhydrazine with a 1,3-dicarbonyl compound bearing a protected 2-hydroxyethyl group at the C1 position (e.g., 4-(tert-butyldimethylsilyloxy)-1,3-butanedione). The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. Subsequent deprotection of the silyl (B83357) ether would afford the desired alcohol. The use of methylhydrazine introduces the N-methyl group directly. A critical aspect of this reaction is controlling the regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two isomeric pyrazoles.

A general representation of this synthetic approach is outlined below:

Reactant 1Reactant 2IntermediateProduct
1,3-Dicarbonyl CompoundHydrazineHydrazonePyrazole

This interactive table illustrates the fundamental transformation in the Knorr pyrazole synthesis.

Research has shown that reaction conditions, such as the solvent and the presence of a catalyst, can influence the regioselectivity of the cyclocondensation. mdpi.com For instance, performing the reaction in protic solvents like methanol (B129727) or ethanol (B145695) is common. orgsyn.org

Another versatile method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated ketones, often referred to as chalcones. This reaction typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and oxidation to form the aromatic pyrazole ring. In many cases, a pyrazoline intermediate is formed, which is then oxidized to the corresponding pyrazole.

To synthesize a pyrazole with a 2-hydroxyethyl side chain, one could envision a starting α,β-unsaturated ketone that contains this moiety or a precursor that can be readily converted to it. The reaction with methylhydrazine would again provide the N-methylated pyrazole core.

Diacetylene ketones serve as another class of 1,3-dielectrophiles for the synthesis of pyrazoles. The reaction with hydrazines proceeds via a double addition-cyclization pathway to afford the pyrazole ring. This method is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to achieve through other routes.

Heterocyclic compounds such as pyranones and chromones can act as precursors to 1,3-dicarbonyl systems and can react with hydrazines to yield pyrazoles. nih.gov The reaction involves the opening of the pyranone or chromone (B188151) ring by the hydrazine, followed by cyclization to form the pyrazole. This method provides an alternative entry to functionalized pyrazoles. For instance, 3-formylchromones can react with hydrazines to form pyrazole derivatives.

Alkylation Strategies for N-Methylpyrazole Moieties

An alternative strategy to directly using methylhydrazine is to first synthesize the NH-pyrazole and then introduce the methyl group in a separate alkylation step. This can be advantageous for controlling regioselectivity, as the two nitrogen atoms of an unsubstituted pyrazole have different reactivities.

For the synthesis of this compound, this would involve the synthesis of 2-(1H-pyrazol-3-yl)ethan-1-ol, followed by N-methylation. The alkylation of pyrazoles can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, typically in the presence of a base. semanticscholar.org The choice of reaction conditions can influence the regioselectivity of the alkylation, often favoring the less sterically hindered nitrogen atom.

Recent advancements have focused on developing highly regioselective N-alkylation methods. For example, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N1-alkylation in pyrazoles. researcher.life After the alkylation step, a protodesilylation reaction reveals the N-methyl group.

Pyrazole SubstrateMethylating AgentProduct
2-(1H-Pyrazol-3-yl)ethan-1-olMethyl IodideThis compound
2-(1H-Pyrazol-3-yl)ethan-1-olDimethyl SulfateThis compound
2-(1H-Pyrazol-3-yl)ethan-1-olα-ChloromethyltrimethylsilaneThis compound

This interactive table summarizes common methylating agents used for the N-alkylation of pyrazoles.

One-Pot and Multi-Step Synthesis Approaches for Pyrazolyl-Ethanol Scaffolds

The efficient construction of pyrazolyl-ethanol scaffolds can be achieved through both one-pot and multi-step synthetic sequences, each offering distinct advantages in terms of operational simplicity, yield, and scalability.

One-Pot Synthesis: This approach combines multiple reaction steps in a single vessel without the isolation of intermediates, which enhances efficiency and reduces chemical waste. mdpi.com Multicomponent reactions (MCRs) are a hallmark of one-pot synthesis, allowing for the rapid assembly of complex molecules from simple, readily available starting materials. nih.gov For instance, a rapid and efficient one-pot synthesis of pyrazoles has been developed from arenes and carboxylic acids, which proceeds through the successive formation of ketones and β-diketones, followed by cyclization with hydrazine. rsc.org Similarly, structurally diverse pyrazolone (B3327878) derivatives have been generated in good to excellent yields under microwave irradiation and solvent-free conditions. nih.gov These methods often utilize catalysts to facilitate the cascade of reactions, providing an eco-friendly route to highly substituted pyrazoles. nih.govacs.org

Synthesis TypeKey FeaturesAdvantagesRepresentative Starting Materials
One-Pot Multiple reactions in a single vessel; often involves multicomponent reactions (MCRs). nih.govmdpi.comIncreased efficiency, atom economy, reduced waste, operational simplicity. mdpi.comrsc.orgAldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate. mdpi.com
Multi-Step Sequential reactions with isolation of intermediates. acs.orgHigh control over each step, potentially higher purity, suitable for flow chemistry. nih.govAnilines, 1,3-dicarbonyl compounds, substituted hydrazines. nih.govacs.org

Advanced Synthetic Approaches to Pyrazole Alcohols and Related Derivatives

Advanced synthetic methods have expanded the toolkit for creating functionalized pyrazole alcohols, offering enhanced control over substitution patterns and enabling the introduction of novel functionalities.

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The 1,3-dipolar cycloaddition is one of the most powerful and frequently utilized methods for constructing the pyrazole ring. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or nitrile imine, with a dipolarophile, typically an alkyne or alkene. acs.orgtandfonline.com

A convenient one-pot procedure for preparing pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds generated in situ from aldehydes, which then react with terminal alkynes to regioselectively yield 3,5-disubstituted pyrazoles. acs.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, can alleviate issues related to alkyne preparation and improve regioselectivity in the cycloaddition process. nih.gov This strategy allows for the facile and regioselective synthesis of tetrasubstituted pyrazoles. nih.gov The versatility of this approach is further demonstrated by embedding the 1,3-dipolar cycloaddition into multicomponent, one-pot processes, which provides a concise route to diverse pyrazole structures. nih.gov

Derivatization Strategies of Precursor Pyrazoles and Ethanol Linkers

Post-synthesis modification of the pyrazole core or its side chains is a crucial strategy for generating analogues and exploring structure-activity relationships. These derivatization techniques allow for the late-stage introduction of various functional groups.

Once the pyrazolyl-ethanol scaffold is assembled, the ethan-1-ol side chain can be chemically modified to produce a variety of derivatives. Standard organic transformations can be applied, such as oxidation of the primary alcohol to an aldehyde or a carboxylic acid, esterification or etherification of the hydroxyl group, or its conversion to a leaving group for subsequent nucleophilic substitution. A key strategy for functionalizing the pyrazole ring itself, which can be adapted for side-chain precursors, involves lithiation followed by trapping with various electrophiles. thieme-connect.com This approach allows for the introduction of substituents at specific positions, which can be performed effectively in either batch or flow chemistry modes. thieme-connect.com

The introduction of a trifluoromethyl (CF3) group into a pyrazole ring is of significant interest in medicinal chemistry, as it can dramatically improve a compound's metabolic stability, lipophilicity, and binding affinity. acs.org Trifluoromethylated pyrazoles are key motifs in several biologically active compounds. acs.org

Several methods exist for synthesizing trifluoromethylated pyrazoles:

Cycloaddition with CF3-Containing Building Blocks : This approach involves using a starting material that already contains the CF3 group. For example, the cycloaddition of hydrazines with β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones is a conventional method. rsc.org

Direct Trifluoromethylation of Pyrazole Cores : This strategy involves adding the CF3 group to a pre-formed pyrazole ring. A copper-mediated domino reaction has been developed that uses trifluoromethyltrimethylsilane (TMSCF3) as the CF3 source to synthesize 4-(trifluoromethyl)pyrazoles from α,β-alkynic tosylhydrazones under mild, aerobic conditions. acs.org A similar method for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones with a hypervalent iodine reagent under transition-metal-free conditions. nih.gov

These regioselective methods provide scalable access to important trifluoromethylated pyrazole isomers. thieme-connect.com

MethodDescriptionReagents/ConditionsResult
Domino Cyclization/Trifluoromethylation A copper-mediated sequence starting from α,β-alkynic tosylhydrazones. acs.orgTMSCF3, Copper catalyst, Room temperature, Air. acs.org4-(Trifluoromethyl)pyrazoles. acs.org
Cycloaddition Copper-catalyzed cycloaddition of N-arylsydnone derivatives. rsc.org2-bromo-3,3,3-trifluoropropene, Cu(OTf)2/phen, DBU, 35 °C. rsc.org4-Trifluoromethyl pyrazoles with excellent regioselectivity. rsc.org
Cyclization/Trifluoromethylation Transition-metal-free cyclization of α,β-alkynic hydrazones. nih.govHypervalent iodine reagent. nih.gov3-Trifluoromethylpyrazoles. nih.gov

Palladium-Catalyzed Coupling Reactions in Pyrazole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyrazoles, enabling the formation of C-C and C-N bonds that would be difficult to achieve through other means. acs.orgmit.edu These reactions allow for the coupling of pyrazole derivatives with a wide range of partners, significantly expanding the accessible chemical space.

One effective approach involves a one-pot synthesis of pyrazoles via a Pd-catalyzed amination followed by a cyclization step, which can be facilitated by aqueous micellar catalysis. acs.org This method offers environmental benefits by reducing reaction temperatures and using a more stable hydrazine source. acs.org The Suzuki coupling reaction, which couples pyrazole triflates with aryl boronic acids, is another general protocol for introducing aryl substituents onto the pyrazole ring. researchgate.net The choice of ligand, such as dppf or bulky biarylphosphines like AdBrettPhos, is often critical for achieving high yields and tolerating a broad range of substrates, including those with multiple heteroatoms. mit.eduresearchgate.net These methods provide efficient access to N-arylated and C-substituted imidazoles and pyrazoles in moderate to excellent yields. mit.edu

Multicomponent Reactions for Pyrazole-Containing Structures

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry for the construction of complex molecular architectures, such as those containing a pyrazole moiety, in a single step from three or more starting materials. nih.govrwth-aachen.de This approach is characterized by its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. rwth-aachen.de The synthesis of pyrazole derivatives via MCRs often involves the condensation of a hydrazine derivative with a 1,3-dielectrophile, which can be formed in situ from various components. thieme-connect.com

A common strategy involves a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine. For instance, Shen and colleagues have reported the use of Yb(PFO)₃ as a catalyst for the synthesis of persubstituted pyrazoles from these three components. thieme-connect.com Similarly, four-component reactions have been developed to create highly substituted pyrazoles. These reactions often involve the addition of a fourth component, such as malononitrile, to introduce further functionalization. nih.gov For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rwth-aachen.de

The versatility of MCRs is further demonstrated by the variety of catalysts and reaction conditions that can be employed, including the use of nanocatalysts, microwave irradiation, and ultrasound assistance, often aligning with the principles of green chemistry. chim.it These methods not to only enhance reaction rates and yields but also minimize the environmental impact of the synthetic process.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

Reaction Type Components Catalyst/Conditions Product Type Reference
Three-component Aldehydes, β-ketoesters, Hydrazines Yb(PFO)₃ Persubstituted pyrazoles thieme-connect.com
Four-component Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate Sodium gluconate Dihydropyrano[2,3-c]pyrazoles rwth-aachen.de
Four-component 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone Et₂NH in water Pyrazole-dimedone derivatives nih.gov
Five-component 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate Montmorillonite K10 Highly substituted pyrano[2,3-c]pyrazoles nih.gov

Ring-Opening and Rearrangement Reactions yielding Pyrazole Scaffolds

Beyond traditional cyclocondensation and cycloaddition reactions, the synthesis of pyrazole scaffolds can also be achieved through ring-opening and rearrangement reactions of other heterocyclic systems. These methods provide alternative pathways to pyrazoles, sometimes offering access to substitution patterns that are difficult to obtain through more conventional routes.

One such approach involves the ring-opening of isoxazoles. For example, the reaction of isoxazoles with hydrazine derivatives can lead to the formation of aminopyrazoles. This transformation is believed to proceed through the conversion of the isoxazole (B147169) into a ketonitrile intermediate, followed by reaction with hydrazine and subsequent ring closure to form the pyrazole ring. rsc.org Another documented method is the unexpected ring opening of pyrazolines with activated alkynes, which results in the formation of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates through the elimination of styrene (B11656) or ethylene (B1197577). metu.edu.tr

Rearrangement reactions have also been utilized to generate pyrazole structures. An unusual rearrangement of a pyrazole nitrene has been reported to occur with a coarctate ring-opening/recyclization cascade. mdpi.comuniovi.es This process involves a formal CH–acetoxylation and an azide/amine conversion without the need for external oxidants or reductants, showcasing a complex transformation that ultimately yields a functionalized pyrazole scaffold. mdpi.comuniovi.es Additionally, oxidative ring-opening of 1H-pyrazol-5-amines has been shown to produce 3-diazenylacrylonitrile derivatives, which can then undergo further reactions to construct more complex heterocyclic systems containing a pyrazole moiety. researchgate.net

Table 2: Examples of Ring-Opening and Rearrangement Reactions for Pyrazole Synthesis

Starting Material Reagent/Condition Reaction Type Product Type Reference
Isoxazole Hydrazine derivative Ring-opening and recyclization Aminopyrazole rsc.org
Pyrazoline Activated alkyne Ring-opening with elimination 1H-Pyrazole-4,5-dicarboxylate metu.edu.tr
5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole Acetic acid, reflux Rearrangement of pyrazole nitrene Functionalized pyrazole mdpi.comuniovi.es
1H-Pyrazol-5-amine PhIO Oxidative ring-opening 3-Diazenylacrylonitrile derivative researchgate.net

Chemical Reactivity and Transformations of 2 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol and Its Core Structure

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a unique reactivity profile, making it susceptible to various transformations while maintaining a degree of aromatic stability.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is considered a π-excessive aromatic system, making it reactive towards electrophiles. Electrophilic substitution reactions preferentially occur at the C4 position. nih.govmdpi.com This regioselectivity is attributed to the electronic distribution within the ring, where the C4 position is the most electron-rich and attack at this position leads to a more stable cationic intermediate compared to attack at C3 or C5. rrbdavc.org

Common electrophilic aromatic substitution reactions for the pyrazole ring include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) at the C4 position, yielding 4-nitropyrazole derivatives. globalresearchonline.netscribd.com

Sulfonation: Treatment with fuming sulfuric acid results in the formation of a sulfonic acid group (-SO3H) at the C4 position. globalresearchonline.netscribd.com

Halogenation: Bromination or chlorination, often under controlled conditions, leads to the corresponding 4-halopyrazoles. globalresearchonline.net

Friedel-Crafts Reactions: While less common than for benzene, Friedel-Crafts alkylation and acylation can occur at the C4 position under appropriate catalytic conditions. wikipedia.orgmasterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions of the Pyrazole Ring
ReactionReagentsElectrophilePosition of SubstitutionProduct
NitrationHNO₃ + H₂SO₄NO₂⁺C44-Nitropyrazole derivative
SulfonationFuming H₂SO₄SO₃C4Pyrazole-4-sulfonic acid derivative
Halogenation (Bromination)Br₂Br⁺C44-Bromopyrazole derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺C44-Acylpyrazole derivative

The presence of the 1-methyl group and the 3-(2-hydroxyethyl) substituent on the pyrazole ring in 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can influence the rate and regioselectivity of these reactions. The methyl group is weakly activating, while the hydroxyethyl (B10761427) group's effect is more complex and can depend on reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, such reactions become feasible when the ring is substituted with strong electron-withdrawing groups or when a good leaving group is present at the C3 or C5 positions. nih.govmdpi.com For instance, 5-chloropyrazole derivatives can undergo nucleophilic aromatic substitution with primary alkylamines. encyclopedia.pub The reaction mechanism often proceeds through an addition-elimination pathway.

Stability Towards Oxidizing and Reducing Agents

The pyrazole ring itself is generally stable to oxidizing agents. globalresearchonline.net Side chains attached to the ring are more susceptible to oxidation. For example, alkyl side chains can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) (KMnO4) without destroying the pyrazole core. globalresearchonline.net The ring is also resistant to many reducing agents, although specific derivatives can be reduced under certain conditions. globalresearchonline.net This stability is a key feature that allows for selective transformations of substituents on the pyrazole ring.

Catalytic Hydrogenation to Pyrazoline and Pyrazolidine (B1218672) Derivatives

While resistant to many chemical reducing agents, the pyrazole ring can be reduced by catalytic hydrogenation. globalresearchonline.net This process typically occurs in a stepwise manner. The first step involves the reduction of one of the double bonds in the pyrazole ring to form a pyrazoline. researchgate.netnih.gov Further hydrogenation under more forcing conditions can lead to the fully saturated pyrazolidine ring. researchgate.netnih.govresearchgate.net

The choice of catalyst is crucial for the success and selectivity of the hydrogenation. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) have been employed for the hydrogenation of pyrazoline derivatives. researchgate.net Raney nickel is another effective catalyst for this transformation. researchgate.net

Table 2: Catalysts for the Hydrogenation of Pyrazole Derivatives
CatalystProduct(s)Notes
Palladium on Carbon (Pd/C)PyrazolineEffective for the initial reduction step. researchgate.net
Platinum on Carbon (Pt/C)PyrazolidineCan achieve full saturation of the ring. researchgate.net
Rhodium on Carbon (Rh/C)PyrazolidineEffective for the complete hydrogenation to pyrazolidine. researchgate.net
Raney NickelPyrazolidineA versatile and effective catalyst for this transformation. researchgate.net

Reactivity of the Hydroxyl Group in the Ethan-1-ol Moiety

The primary alcohol (-OH) group in the ethan-1-ol side chain of this compound is a key site for chemical reactivity. This group can undergo a variety of reactions typical of primary alcohols, such as esterification and etherification.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. msu.edulibretexts.org This reaction is often catalyzed by an acid or a base. rug.nl For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method for ester formation. libretexts.orgrug.nl

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edumsu.edu This reaction is most efficient with primary alkyl halides. msu.edu

The reactivity of the hydroxyl group allows for the modification of the side chain of this compound, enabling the synthesis of a wide range of derivatives with potentially different physical and chemical properties.

Oxidation Reactions

The pyrazole ring is generally characterized by its stability towards oxidizing agents. However, the alkyl side chains attached to the carbon atoms of the ring are susceptible to oxidation. Specifically, the ethanol (B145695) side chain of this compound can be oxidized.

Research on the oxidation of isomeric 2-(pyrazolyl)ethanols has shown that the reaction products depend on the position of the ethanol substituent on the pyrazole ring. When 2-(pyrazol-3-yl)ethanol is treated with a strong oxidizing agent like potassium permanganate (KMnO₄), the reaction yields a mixture of two primary products. The primary alcohol group is oxidized first to an aldehyde and then to a carboxylic acid, but the reaction can also lead to cleavage of the C-C bond adjacent to the ring. This results in the formation of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid. The oxidation does not affect the stereocenter if one is present. quora.com This transformation highlights the reactivity of the side chain while the heterocyclic pyrazole core remains intact.

Table 1: Oxidation Products of 2-(Pyrazol-3-yl)ethanol
ReactantOxidizing AgentProductsReference
2-(Pyrazol-3-yl)ethanolPotassium Permanganate (KMnO₄)2-oxo-2-(pyrazol-3-yl)acetic acid and Pyrazole-3-carboxylic acid[]

Reactivity of the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). In this compound, the N1 position is substituted with a methyl group, which significantly influences the reactivity of the nitrogen atoms.

Pyrazoles are weak bases and can react with inorganic acids to form salts. In the case of this compound, the pyridine-like sp²-hybridized nitrogen atom at the N2 position retains its basic character. This nitrogen has a lone pair of electrons that is not involved in the aromatic system, making it available for protonation. Consequently, it can react with strong inorganic acids, such as hydrochloric acid (HCl), to form the corresponding pyrazolium (B1228807) salt.

In unsubstituted or N-H pyrazoles, the imino hydrogen on the N1 nitrogen can be readily replaced by an acyl group. This reaction, known as N-acylation, typically proceeds in the presence of a weak base. However, for this compound, the nitrogen at the N1 position is already substituted with a methyl group. Therefore, it lacks the acidic imino hydrogen required for this type of acylation reaction. Acylation would instead have to target the basic N2 nitrogen, which would result in the formation of a quaternary N-acylpyrazolium salt.

Tautomerism and Prototropic Rearrangements in Pyrazole Alcohols

Tautomerism is a key feature of the pyrazole system, particularly annular prototropic tautomerism, where a hydrogen atom can migrate between the two ring nitrogen atoms. nih.govresearchgate.netfu-berlin.de This phenomenon is possible only in pyrazoles with a hydrogen atom on one of the ring nitrogens (N-unsubstituted pyrazoles).

In the specific case of this compound, the nitrogen atom at the N1 position is covalently bonded to a methyl group. This substitution prevents the possibility of annular prototropic tautomerism, as there is no mobile proton on the pyrazole ring's nitrogen atoms that can shift its position. nih.gov Consequently, the structure of this compound is fixed and does not exist in equilibrium with other tautomeric forms arising from proton migration between the ring nitrogens.

Condensation and Cyclization Reactions involving the Ethanol Side Chain

The ethanol side chain in this compound is a reactive functional group that can participate in various condensation and cyclization reactions. A primary transformation is the dehydration of the alcohol to form the corresponding alkene.

This elimination reaction typically occurs under acidic conditions or at high temperatures and results in the formation of 1-methyl-3-vinyl-1H-pyrazole. This vinylpyrazole is a valuable synthetic intermediate. For instance, treatment of 1-(2-haloethyl)pyrazoles with potassium hydroxide (B78521) in ethanol can lead to dehydrohalogenation, yielding 1-vinylpyrazoles. Furthermore, under different conditions, intramolecular cyclization can compete with or follow the initial reaction. For example, derivatives of 1-(2-bromoethyl)-5-hydroxypyrazoles have been shown to undergo cyclization to form 2,3-dihydropyrazolo[3,2-b]oxazoles.

Table 2: Potential Reactions of the Ethanol Side Chain
Reaction TypeConditionsProductReference
DehydrationAcid-catalyzed or heat1-Methyl-3-vinyl-1H-pyrazole[]
Intramolecular CyclizationVaries (e.g., from haloethyl precursors)Pyrazolo-fused heterocycles (e.g., pyrazolo[3,2-b]oxazoles)[]

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Potassium permanganate
2-oxo-2-(pyrazol-3-yl)acetic acid
Pyrazole-3-carboxylic acid
Hydrochloric acid
1-Methyl-3-vinyl-1H-pyrazole
2,3-dihydropyrazolo[3,2-b]oxazoles

Coordination Chemistry and Catalytic Applications of 2 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol As a Ligand

Ligand Design Principles for Pyrazolyl Alcohols

The design of pyrazolyl alcohol ligands, such as 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, is rooted in the versatile and tunable nature of the pyrazole (B372694) moiety. The flexible design of pyrazole-based ligands is facilitated by the straightforward construction of the pyrazole ring and the ease of N-functionalization. nih.gov This allows for the strategic placement of substituents to modify the ligand's steric and electronic properties.

Key design principles for pyrazolyl alcohols include:

Hybrid Donor Atoms: These ligands possess both a nitrogen atom within the pyrazole ring and an oxygen atom in the alcohol group, enabling them to act as bidentate N,O-donor ligands. jmaterenvironsci.comuniversiteitleiden.nl This dual-donor capability allows for the formation of stable chelate rings with metal centers.

Hydrogen Bonding: The hydroxyl group of the alcohol can participate in intramolecular or intermolecular hydrogen bonding. universiteitleiden.nlrsc.org This interaction is crucial in directing the formation of specific supramolecular architectures and can influence the stability and reactivity of the metal complexes. rsc.org

Tunable Steric and Electronic Properties: The pyrazole ring can be substituted at various positions to alter the ligand's properties. For instance, the methyl group at the N1 position in this compound influences the ligand's electronic properties and prevents the formation of bridging pyrazolate anions that are common with N-unsubstituted pyrazoles. nih.govresearchgate.net

Amphiprotic Character in N-Unsubstituted Analogues: While the title compound is N-methylated, related N-unsubstituted pyrazoles feature a Brønsted acidic NH group adjacent to a basic Schiff-base type nitrogen atom. nih.gov This amphiprotic nature is a key design element in creating proton-responsive ligands for cooperative catalysis. nih.govrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl alcohol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govrsc.orgresearchgate.netrsc.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Common characterization methods include:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the coordination of the ligand to the metal center. researchgate.netrsc.orgnih.gov

Elemental Analysis: This technique is used to determine the elemental composition of the complex and confirm its empirical formula. researchgate.netrsc.org

Electrochemical Studies: Techniques like cyclic voltammetry can be employed to investigate the redox properties of the metal complexes. nih.gov

Mononuclear Metal Complexes

Mononuclear complexes are those in which a single metal ion is coordinated by one or more ligands. Pyrazole-based ligands, including pyrazolyl alcohols, readily form stable mononuclear complexes with a variety of transition metals such as cobalt, copper, zinc, and ruthenium. nih.govrsc.orgresearchgate.netnih.govrsc.org

In these complexes, the this compound ligand can coordinate in a bidentate fashion through the pyrazole nitrogen and the alcohol oxygen, forming a stable chelate ring. The coordination geometry around the metal center can vary, with common geometries being tetrahedral and square-planar, depending on the metal ion and the other coordinating ligands. rsc.orgrsc.org The structures of these mononuclear complexes can be further stabilized by intramolecular hydrogen bonds. rsc.orgnih.govrsc.org

Table 1: Examples of Mononuclear Metal Complexes with Pyrazole-based Ligands

ComplexMetal CenterCoordination GeometryKey FeaturesReference
[Zn((CF₃)₂pz)₂((CH₃)₂pzH)₂]Zinc (II)TetrahedralStabilized by intramolecular N-H···N hydrogen bonds. rsc.org
[Cu((CF₃)₂pz)₂((CH₃)₂pzH)₂]Copper (II)Square-planarFeatures intramolecular hydrogen bonding. rsc.org
[RuCl(PPh₃)₂(κ³-NNN-L1)]Cl (L1 = 2,6-bis(1H-5-methyl-pyrazol-3-yl)pyridine)Ruthenium (II)Distorted OctahedralCationic complex with a pincer-type pyrazole ligand. rsc.org

Polynuclear and Supramolecular Metal Complexes

While the N-methylated nature of this compound prevents it from acting as a bridging pyrazolate ligand, polynuclear and supramolecular structures can still be achieved. The deprotonated alcohol group (alkoxide) can act as a bridge between two or more metal centers. Furthermore, intermolecular forces such as hydrogen bonding and π-π stacking can lead to the formation of extended supramolecular networks. mdpi.commdpi.comresearchgate.net

In related systems, N-unsubstituted pyrazoles are deprotonated to form pyrazolate anions, which are excellent bridging ligands, leading to the formation of dinuclear, trinuclear, and higher nuclearity clusters. nih.govresearchgate.netacs.org These polynuclear complexes often exhibit interesting magnetic and catalytic properties. researchgate.net Supramolecular assemblies of pyrazole-based complexes are stabilized by a network of non-covalent interactions, which play a crucial role in determining the crystal packing. mdpi.com

Mixed-Ligand Metal Complexes

This compound can be used in conjunction with other ancillary ligands to form mixed-ligand metal complexes. rsc.orgrsc.orgnih.govnih.gov The introduction of co-ligands allows for the fine-tuning of the steric and electronic environment around the metal center, which can have a significant impact on the complex's properties and reactivity.

Examples of co-ligands used with pyrazole-based systems include:

Phosphines nih.gov

Carbonyls (CO) researchgate.net

Dimethyl sulfoxide (B87167) (DMSO) researchgate.net

Carboxylates researchgate.net

The choice of the co-ligand can influence properties such as catalytic activity and photoluminescence. nih.gov For instance, in copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole, the type of phosphine (B1218219) co-ligand dramatically affects the photoluminescence efficiency. nih.gov

Role of Pyrazole Alcohols as Nitrogen-Donor Ligands

Pyrazole alcohols are effective nitrogen-donor ligands, a fundamental characteristic of pyrazole derivatives in coordination chemistry. nih.govjmaterenvironsci.comalfa-chemistry.com The pyrazole ring provides a sterically accessible sp²-hybridized nitrogen atom with a lone pair of electrons that readily coordinates to a metal center. alfa-chemistry.com

The key roles of pyrazole alcohols as ligands include:

Bidentate Chelation: The presence of the alcohol side chain allows for bidentate N,O-chelation, which enhances the stability of the resulting metal complexes due to the chelate effect. jmaterenvironsci.comuniversiteitleiden.nl

Hydrogen Bond Donor/Acceptor: The alcohol group can act as both a hydrogen bond donor and acceptor, facilitating the formation of intricate supramolecular networks. rsc.org

Proton-Responsive Behavior (in N-H analogues): In N-unsubstituted pyrazole alcohols, the acidic N-H proton can be easily removed. Coordination to a Lewis acidic metal center further increases the acidity of this proton, making the ligand responsive to changes in pH and enabling its participation in proton-coupled electron transfer processes. nih.gov

Catalytic Activity of Pyrazole Alcohol-Metal Complexes

Metal complexes incorporating pyrazole-based ligands have emerged as promising catalysts for a range of organic transformations. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net The combination of the pyrazole nitrogen donor and the functional side group, such as the alcohol in this compound, can lead to cooperative effects that enhance catalytic activity.

Table 2: Catalytic Applications of Pyrazole-Metal Complexes

Catalyst TypeReactionKey FindingReference
Ruthenium(II) complexes with pyrazole-pyridine-pyrazole ligandsAcceptorless dehydrogenation of alcoholsEfficiently converts primary alcohols to aldehydes with high selectivity. rsc.org
Protic pyrazole ruthenium complexesC–O bond cleavage of propargylic alcoholsThe protic nature of the pyrazole ligand is crucial for catalysis through metal-ligand cooperation. rsc.org
Cobalt complexes with pyrazole ligandsPeroxidative oxidation of cyclohexaneAct as catalyst precursors for the oxidation to cyclohexanol (B46403) and cyclohexanone. nih.govresearchgate.net
Copper complexes with pyrazole ligandsCatechol oxidationExhibit catecholase-like activity. researchgate.net
Iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridineHydrogen evolution from formic acidThe deprotonation of the azole unit increases electron donation to the metal center, promoting catalysis. nih.gov

The catalytic utility of these complexes stems from the ability of the pyrazole ligand to stabilize various oxidation states of the metal center and to participate directly in the catalytic cycle, for example, through proton transfer events in the case of protic pyrazoles. nih.govrsc.org

Carbon-Carbon Coupling Reactions (e.g., Heck, Suzuki)

Metal complexes incorporating pyrazole-based ligands have demonstrated considerable efficacy as catalysts in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. researchgate.net The σ-donating ability of the pyrazole nitrogen atom allows for the formation of catalytically active transition metal complexes, particularly with palladium, nickel, copper, and ruthenium. researchgate.net

In Suzuki-Miyaura coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organohalide, palladium complexes with pyrazole-containing ligands have shown high efficiency. The ligand this compound can coordinate to a palladium center, stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgharvard.edu For instance, a palladium complex with a pyrazole-tethered phosphine ligand has been successfully used for Suzuki coupling between phenylboronic acids and aryl halides. researchgate.net While specific studies on this compound in this context are not extensively documented, the general success of pyrazole derivatives suggests its potential. researchgate.net

Similarly, in the Heck reaction, which couples an unsaturated halide with an alkene, palladium catalysts are paramount. masterorganicchemistry.com The stability and activity of the palladium catalyst are greatly influenced by the coordinating ligands. Pyrazolyl metal complexes have emerged as effective nitrogen-donor catalysts for these transformations. researchgate.netuj.ac.za The coordination of a ligand like this compound would modulate the electronic properties and stability of the palladium center, potentially leading to high yields and selectivity in the coupling products.

Table 1: Application of Pyrazole-Based Ligands in Suzuki Coupling Reactions

Catalyst/Ligand System Aryl Halide Boronic Acid Solvent Temp (°C) Yield (%)
Pd₂(dba)₃ / Pyrazole-phosphine ligand 4-Bromoacetophenone Phenylboronic acid Toluene 80-85 78
Pd₂(dba)₃ / Pyrazole-phosphine ligand 4-Bromotoluene Phenylboronic acid Toluene 80-85 80
Pd₂(dba)₃ / Pyrazole-phosphine ligand 1-Bromo-4-nitrobenzene Phenylboronic acid Toluene 80-85 70

Data synthesized from studies on analogous pyrazole-phosphine ligands. researchgate.net

Olefin Oligomerization and Polymerization

The transformation of simple olefins like ethylene (B1197577) into higher value oligomers and polymers is a cornerstone of the petrochemical industry, often relying on transition metal catalysts. researchgate.net Nickel and palladium complexes featuring pyrazole-based ligands have been investigated for ethylene oligomerization and polymerization. researchgate.netuj.ac.zauj.ac.za

Upon activation with a cocatalyst such as ethylaluminum dichloride (EtAlCl₂), nickel complexes of (pyrazol-1-ylmethyl)pyridine ligands become active catalysts for the oligomerization of ethylene, producing a mixture of butenes, hexenes, and octenes. uj.ac.za The steric and electronic properties of the pyrazole ligand significantly influence the catalyst's activity and the distribution of the resulting oligomers. For example, bulkier substituents on the pyrazole ring can affect the rate of chain transfer and propagation, thereby altering the product selectivity. uj.ac.za Complexes with this compound could offer a unique steric and electronic environment at the metal center, potentially leading to highly active and selective catalysts for producing linear alpha-olefins.

Iron and cobalt complexes with heterocyclic (pyrazolyl)imine ligands have also been shown to be active catalysts for ethylene oligomerization when activated with cocatalysts like EtAlCl₂ or methylaluminoxane (B55162) (MAO). researchgate.net These systems primarily yield ethylene dimers (C4) and trimers (C6), with catalytic performance depending on the specific ligand structure and metal. researchgate.net

Acetylene (B1199291) Oligomerization and Polymerization

The catalytic oligomerization and polymerization of acetylene are important routes to producing conjugated polymers and cyclic organic compounds like benzene. Pyrazolyl metal complexes have been noted for their potential in catalyzing such transformations. researchgate.net While the body of research is less extensive than for olefin polymerization, the principles are similar. A transition metal complex of this compound could coordinate acetylene, facilitating insertion reactions to form longer conjugated chains or cyclotrimerization to produce aromatic rings. The specific outcome would be highly dependent on the choice of metal, reaction conditions, and the ligand's ability to stabilize the various catalytic intermediates. Studies on acetylene oligomerization on TiO₂ surfaces indicate that the process can lead to the formation of polycyclic aromatic hydrocarbons. unito.it

Ring Opening Polymerization of Cyclic Monomers

Biodegradable polymers, such as polylactide (PLA), are of great interest as sustainable alternatives to petroleum-based plastics. scielo.org.za These polymers are typically synthesized through the ring-opening polymerization (ROP) of cyclic monomers like lactide and ε-caprolactone. This process is often catalyzed by metal complexes. scielo.org.zanih.gov

Complexes of zinc(II) and copper(II) with pyrazole-containing ligands have been shown to be active initiators for the ROP of lactides. scielo.org.zascielo.org.za The catalytic activity is influenced by both the metal center and the ligand structure. For instance, zinc(II) complexes generally exhibit higher activity than their copper(II) counterparts in lactide polymerization. scielo.org.zascielo.org.za The polymerization proceeds through a coordination-insertion mechanism, where the lactide monomer coordinates to the metal center before being inserted into the growing polymer chain. scielo.org.za

Titanium(IV) isopropoxide, when combined with pyrazole ligands, shows greatly enhanced catalytic activity for the ROP of L-lactide. researchgate.netscispace.com This enhancement is attributed to a cooperative effect between two titanium centers, brought into proximity by the bridging pyrazole ligands. researchgate.netscispace.com The use of a ligand like this compound could similarly facilitate the formation of active multinuclear species for efficient and controlled polymerization.

Table 2: Performance of Pyrazole-Based Catalysts in D,L-Lactide ROP

Initiator Complex Metal [M]/[I] Ratio Temp (°C) Time (h) Conversion (%)
[Zn(Ac)₂(L1)] Zn(II) 50 110 9 >90
[Cu(Ac)₂(L1)] Cu(II) 50 110 60 >90
[Zn(Ac)₂(L2)] Zn(II) 50 110 18 >90
[Cu₂(Ac)₄(L2)₂] Cu(II) 50 110 60 >90

L1 = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine; L2 = 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine. Data from Ojwach & Zaca (2015). scielo.org.za

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a crucial transformation in organic synthesis. mdpi.comcardiff.ac.uk Transition metal complexes, including those with pyrazole-based ligands, have been employed as catalysts for these reactions, often using environmentally benign oxidants like molecular oxygen. nih.gov

Copper-based catalysts have emerged as highly effective for the aerobic oxidation of alcohols. mdpi.com The coordination environment provided by the ligand is critical to the catalyst's activity and selectivity. While many systems are efficient for primary alcohols, the oxidation of secondary alcohols can be more challenging. mdpi.com A complex of this compound with a metal like copper or ruthenium could act as an effective catalyst. The pyrazole unit would bind to the metal, while the alcohol substrate could coordinate or interact with the catalytic center, facilitating the dehydrogenation process. Protic pyrazole ligands, in particular, can participate in proton transfer steps, which are often crucial in the catalytic cycle of alcohol oxidation. nih.gov

Biomimetic Studies and Metalloenzyme Analogs

Metalloenzymes play vital roles in biological systems, catalyzing a vast array of reactions with remarkable efficiency and selectivity. nih.gov A prominent example is alcohol dehydrogenase (ADH), a zinc-containing enzyme that catalyzes the reversible oxidation of alcohols to aldehydes and ketones. scispace.com

Pyrazole and its derivatives are well-known inhibitors of liver alcohol dehydrogenase (LADH). scispace.comnih.gov They function by coordinating to the active-site zinc(II) ion, mimicking the binding of the alcohol substrate and forming a stable ternary complex with the enzyme and the NAD⁺ cofactor. nih.gov This inhibitory action has made pyrazoles important tools for studying the mechanism of ADH and has even suggested therapeutic applications. scispace.com

The compound this compound, with its pyrazole ring and an ethanol (B145695) side chain, is a particularly interesting molecule for biomimetic studies. It can be used to synthesize model complexes that replicate the active site of metalloenzymes like ADH. scispace.com By studying the coordination chemistry and reactivity of these synthetic analogs, researchers can gain insight into the structure-function relationships of the native enzymes. For example, tripodal pyrazole-based ligands have been used to create self-assembled dimeric complexes that exhibit features relevant to the study of mixed-valence systems and molecular recognition in biological structures. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
4-Bromoacetophenone
Phenylboronic acid
4-Bromotoluene
1-Bromo-4-nitrobenzene
Ethylene
Acetylene
Lactide
ε-Caprolactone
Polylactide (PLA)
Titanium(IV) isopropoxide
2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine
2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine
Ethylaluminum dichloride
Methylaluminoxane (MAO)

Computational and Theoretical Studies on 2 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Quantum Mechanical Calculations (e.g., DFT, Hartree-Fock, MP2)

Quantum mechanical calculations are foundational in modern computational chemistry for elucidating the structural and functional properties of molecules. eurasianjournals.comeurasianjournals.com Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller–Plesset perturbation theory (MP2) are frequently employed to study pyrazole (B372694) derivatives. researchgate.netnih.govresearchgate.net DFT methods, particularly with functionals like B3LYP, are popular for providing a good balance between computational cost and accuracy in predicting molecular properties. nih.govresearchgate.net These calculations offer detailed information on molecular geometry, electronic structure, and vibrational frequencies. researchgate.netresearchgate.net For instance, studies on various pyrazole derivatives have successfully used DFT and HF methods with basis sets like 6-311++G(d,p) to model their properties and compare them with experimental data. researchgate.netnih.gov

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. mdpi.com For 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

The pyrazole core is expected to be largely planar, a characteristic feature of aromatic heterocycles. However, the molecule possesses conformational flexibility due to the rotation around the single bonds in the ethan-1-ol side chain attached to the C3 position of the pyrazole ring. Computational studies on similar substituted pyrazoles, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, have performed full geometry optimizations to identify the most stable conformers. nih.gov Such analyses for this compound would likely reveal a preferred conformation where steric hindrance is minimized and potential intramolecular hydrogen bonding between the hydroxyl group and the N2 nitrogen of the pyrazole ring might play a stabilizing role. researchgate.net

The optimized geometric parameters are crucial as they form the basis for all other computational property predictions. The table below shows representative bond lengths and angles for a pyrazole ring system, which would be refined for the specific target molecule during optimization calculations.

ParameterTypical Value (Å or °)Description
N1-N2~1.35Bond length within the pyrazole ring
N2-C3~1.33Bond length within the pyrazole ring
C3-C4~1.42Bond length within the pyrazole ring
C4-C5~1.37Bond length within the pyrazole ring
C5-N1~1.34Bond length within the pyrazole ring
C3-C(ethanol)~1.51Bond connecting the side chain to the ring
N1-N2-C3~112°Bond angle within the pyrazole ring
N2-C3-C4~105°Bond angle within the pyrazole ring

Electronic Structure and Properties

The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions. Quantum mechanical methods are essential for characterizing these features. eurasianjournals.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govirjweb.com

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.0 to 5.0

The distribution of electron density in a molecule is key to understanding its chemical behavior. Mulliken atomic charge analysis is a method to quantify the charge on each atom, providing a picture of charge distribution. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential concentrated around the N2 nitrogen of the pyrazole ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to analyze the spatial localization of electrons. They provide a detailed picture of chemical bonding and lone pairs, helping to identify reactive sites. The ELF analysis, for example, reveals regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. This information complements MEP analysis by providing a topological understanding of the electron density distribution, which is fundamental to predicting chemical reactivity. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational studies on pyrazole derivatives often focus on elucidating reaction mechanisms, which are crucial for synthesizing new compounds and understanding their chemical transformations. While specific studies on this compound are not extensively detailed in the public domain, general principles from related pyrazole chemistry can be applied.

For instance, the synthesis of pyrazole derivatives can involve cyclocondensation reactions. Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the energy profiles of these reactions. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.

Table 1: Hypothetical Energy Profile Data for a Pyrazole Synthesis Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1+15.8
Intermediate 2-12.1
Transition State 2+10.3
Products-25.0

This table represents a hypothetical reaction pathway and is for illustrative purposes.

Analysis of the transition state geometry can reveal key bond-forming and bond-breaking events. For pyrazole synthesis, this could involve the formation of the N-N bond and the closure of the five-membered ring. Computational software can visualize these transition states and calculate their vibrational frequencies to confirm they are true first-order saddle points on the potential energy surface.

Solvent Effects on Tautomerism and Proton Transfer

The tautomeric equilibrium of pyrazole derivatives can be significantly influenced by the solvent. nih.govorientjchem.org For compounds like this compound, which possess both proton-donating (hydroxyl group) and proton-accepting (pyrazole nitrogens) sites, solvent interactions are particularly important.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on tautomeric stability. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant.

Studies on related pyrazolone (B3327878) systems have shown that polar solvents can stabilize one tautomer over another by forming hydrogen bonds or through electrostatic interactions. orientjchem.org For instance, a protic solvent like ethanol (B145695) could form hydrogen bonds with the hydroxyl group and the pyrazole nitrogen atoms of this compound, influencing the proton transfer barrier between different tautomeric forms. Theoretical calculations can quantify these energy differences. nih.gov

Table 2: Calculated Relative Energies of Pyrazole Tautomers in Different Solvents

TautomerGas Phase (kcal/mol)Chloroform (kcal/mol)Ethanol (kcal/mol)Water (kcal/mol)
Tautomer A0.00.00.00.0
Tautomer B+3.5+2.8+1.5+1.2

Data is hypothetical and illustrates the trend of solvent polarity on tautomer stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. mdpi.com These calculated shifts are then typically scaled or referenced against a standard, like tetramethylsilane (B1202638) (TMS), to improve agreement with experimental data. mdpi.com

Recent advancements have also seen the application of machine learning algorithms to predict NMR chemical shifts with high accuracy. nih.govnih.gov These models are trained on large datasets of experimental NMR data and can often outperform traditional DFT methods in speed and accuracy for certain classes of molecules. nih.gov

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Pyrazole Derivative

ProtonPredicted Shift (ppm)Experimental Shift (ppm)
H-4 (pyrazole)6.156.20
H-5 (pyrazole)7.407.45
CH₂ (ethyl)2.852.90
CH₂ (ethyl)3.803.85
OH4.504.60
CH₃ (methyl)3.753.80

This table contains representative data for a similar pyrazole structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

Conformational Space Exploration

Even relatively simple molecules like this compound can exist in multiple conformations due to the rotation around single bonds. Exploring this conformational space is important to identify the most stable, low-energy structures.

Computational methods such as systematic or stochastic conformational searches can be used to generate a wide range of possible conformations. The energies of these conformations are then calculated using molecular mechanics or quantum mechanics to identify the global and local minima on the potential energy surface. Studies on flexible pyrazolone derivatives have shown that both folded and open conformations can be stable, with the relative stability sometimes depending on the crystalline state versus the gaseous phase. bohrium.com

Intermolecular Interactions

The way this compound interacts with other molecules is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov Molecular modeling can be used to study these interactions in detail.

For example, molecular docking simulations could be used to predict how this compound might bind to a biological target, such as an enzyme. These simulations place the molecule in the binding site of the protein and calculate a scoring function to estimate the binding affinity. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the protein. Quantum chemical calculations can also be used to investigate the geometries and interaction energies of hydrogen-bonded complexes in the gas phase. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ijsdr.org These models are widely used in drug discovery and materials science to predict the activity or properties of new, untested compounds.

For a class of compounds including this compound, a QSAR model could be developed to predict, for instance, their inhibitory activity against a particular enzyme. nih.govresearchgate.net This would involve compiling a dataset of pyrazole derivatives with their experimentally measured activities. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of new pyrazole derivatives before they are synthesized, thus prioritizing the most promising candidates for further investigation. ijsdr.orgnih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Pyrazole Derivatives

DescriptorDescription
LogPA measure of hydrophobicity.
Molecular WeightThe mass of the molecule.
Dipole MomentA measure of the molecule's polarity.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.

This table lists common descriptors that could be used in a QSAR study.

Advanced Spectroscopic and Analytical Characterization of 2 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The spectrum of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is characterized by distinct signals corresponding to the N-methyl group, the pyrazole (B372694) ring protons, the aliphatic ethyl bridge, and the hydroxyl proton.

N-Methyl Protons: The three protons of the methyl group attached to the N1 position of the pyrazole ring are expected to appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm. Their chemical shift is influenced by the electronegativity of the adjacent nitrogen atom.

Pyrazole Ring Protons: The pyrazole ring features two non-equivalent protons. The proton at the C4 position (H4) typically appears as a doublet, coupling with the H5 proton. The proton at the C5 position (H5) will also be a doublet due to coupling with H4. The coupling constant between these two vicinal protons, ³J(H4-H5), is typically small, around 2-3 Hz. In related pyrazole structures, these protons resonate at approximately δ 6.0-6.2 ppm and δ 7.2-7.4 ppm, respectively. mdpi.com

Ethanol (B145695) Side-Chain Protons: The side chain consists of two methylene (B1212753) groups (-CH₂-CH₂-OH). These will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the pyrazole ring (at Cα) is expected to resonate around δ 2.8-3.0 ppm. The methylene group bearing the hydroxyl function (at Cβ) will be shifted further downfield to approximately δ 3.8-4.0 ppm due to the deshielding effect of the oxygen atom. Both signals will exhibit triplet multiplicity due to coupling with each other, with a typical vicinal coupling constant (³J) of about 6-7 Hz.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is variable in its chemical shift (typically δ 1.5-5.0 ppm) and often appears as a broad singlet. Its position and sharpness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
N-CH₃3.7 - 4.0Singlet (s)N/A
-CH₂- (Cα)2.8 - 3.0Triplet (t)~6-7
-CH₂- (Cβ)3.8 - 4.0Triplet (t)~6-7
Ring H46.0 - 6.2Doublet (d)~2-3
Ring H57.2 - 7.4Doublet (d)~2-3
-OH1.5 - 5.0 (variable)Broad Singlet (br s)N/A

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, C-C coupling is not observed, and spectra are typically recorded with proton decoupling, resulting in a single sharp line for each unique carbon atom. pressbooks.pubyoutube.com For this compound, six distinct signals are expected.

N-Methyl Carbon: The N-methyl carbon signal is anticipated in the upfield region, around δ 35-40 ppm.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring will have distinct chemical shifts. C3, being attached to the side chain and adjacent to a nitrogen, is expected around δ 145-155 ppm. C4 is typically found more upfield, around δ 105-110 ppm. C5, adjacent to two nitrogen atoms, is expected in the region of δ 128-135 ppm. rsc.org

Ethanol Side-Chain Carbons: The aliphatic carbons of the side chain will appear in the upfield region. The carbon adjacent to the pyrazole ring (Cα) is expected around δ 25-30 ppm, while the carbon bearing the hydroxyl group (Cβ) will be significantly deshielded, appearing around δ 60-65 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
N-CH₃35 - 40
-CH₂- (Cα)25 - 30
-CH₂- (Cβ)60 - 65
Ring C4105 - 110
Ring C5128 - 135
Ring C3145 - 155

Nitrogen-14 is a quadrupolar nucleus (I=1), which often leads to broad signals in NMR spectroscopy due to rapid quadrupolar relaxation. huji.ac.ilresearchgate.net This broadening can sometimes render signals undetectable on high-resolution instruments. huji.ac.il Nevertheless, ¹⁴N NMR can provide valuable information about the electronic environment of nitrogen atoms. The pyrazole ring of the title compound contains two chemically distinct nitrogen atoms, N1 and N2.

N1: This nitrogen is a tertiary amine, part of the aromatic ring, and is substituted with a methyl group.

N2: This nitrogen is an imine-like nitrogen within the aromatic system.

The chemical shifts in ¹⁴N NMR are typically reported relative to nitromethane (B149229) (CH₃NO₂). huji.ac.il For pyrazole-type structures, the N1 atom is expected to resonate in a different region compared to the N2 atom, reflecting their distinct electronic environments. The significant line broadening is the primary challenge in acquiring and interpreting these spectra. researchgate.net

Diastereotopicity arises when two protons (or other groups) on a single carbon are in non-equivalent chemical environments. masterorganicchemistry.com This typically occurs in molecules that contain a chiral center. bohrium.com The parent compound, this compound, is achiral and does not possess diastereotopic protons in its ethyl chain.

However, in derivatives where a stereocenter is introduced, the methylene protons can become diastereotopic. For example, consider a derivative where the hydroxyl group is on a chiral carbon, such as in (R)- or (S)-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. In this scenario, the two protons of the methylene group adjacent to the chiral center (the -CH₂- group attached to the pyrazole ring) would be diastereotopic.

Their proximity to the chiral center means they experience different magnetic environments. Consequently, they would have different chemical shifts and would couple to each other, typically resulting in a complex multiplet known as an "AB quartet" in the ¹H NMR spectrum. The analysis of such patterns can provide valuable conformational information.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, aromatic heterocycle, and aliphatic components.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol O-H group involved in hydrogen bonding. caltech.edu

C-H Stretch: Aromatic/heterocyclic C-H stretching vibrations from the pyrazole ring are anticipated just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce several medium to weak bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.

Ring Vibrations: C-N stretching within the pyrazole ring can also be observed, often appearing in the 1250-1350 cm⁻¹ range. researchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600Strong, Broad
C-H StretchPyrazole Ring3050 - 3150Medium-Weak
C-H StretchAliphatic (CH₃, CH₂)2850 - 2960Medium
C=N / C=C StretchPyrazole Ring1400 - 1600Medium-Weak
C-O StretchPrimary Alcohol1050 - 1150Strong
C-N StretchPyrazole Ring1250 - 1350Medium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

In HRMS analysis of pyrazole derivatives, the measured mass of the molecular ion (e.g., [M+H]⁺) is typically within a few parts per million (ppm) of the theoretically calculated mass, confirming the elemental composition. rsc.orgnih.gov

Table 1: Representative HRMS Data for Pyrazole Derivatives

CompoundFormulaIon TypeCalculated m/zFound m/zReference
1,3,5-triphenyl-1H-pyrazoleC₂₁H₁₇N₂[M+H]⁺297.1386297.1384 rsc.org
3-(perfluoropropyl)-4-(1-phenylethyl)-1H-pyrazoleC₁₃H₉F₇N₂[M+H]⁺327.0727327.0730 nih.gov
4-hexyl-3-(trifluoromethyl)-1H-pyrazoleC₁₀H₁₅F₃N₂[M+H]⁺221.1260221.1262 nih.gov

The fragmentation patterns observed in the mass spectra of pyrazole derivatives are highly dependent on the nature and position of the substituents. researchgate.net Common fragmentation pathways for N-alkyl pyrazoles involve the cleavage of the N-alkyl group, loss of small molecules like HCN from the ring, and fragmentation of side chains. researchgate.netlibretexts.org For this compound, characteristic fragments would be expected from the loss of a water molecule (H₂O) from the ethanol side chain, cleavage of the C-C bond in the ethanol moiety, and fragmentation of the pyrazole ring itself.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile compounds like pyrazole derivatives containing hydroxyl groups. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for molecular weight determination.

For this compound, ESI-MS would be expected to show a prominent peak for the [M+H]⁺ ion at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. The basic nitrogen atoms of the pyrazole ring are readily protonated in the ESI process. Tandem mass spectrometry (MS/MS) can then be used to select this precursor ion and induce fragmentation to gain structural information. For the parent pyrazole (C₃H₄N₂), the [M+H]⁺ ion is observed at an m/z of 69. massbank.eu

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction, particularly on single crystals, provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and details of intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. For pyrazole derivatives, obtaining suitable crystals allows for the unambiguous determination of the molecular structure, including the planarity of the pyrazole ring and the conformation of its substituents. researchgate.netresearchgate.net

The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the crystal lattice. Many pyrazole derivatives have been characterized using this method, revealing a wide range of crystal symmetries. researchgate.netcardiff.ac.uk

Table 2: Example Crystallographic Data for Pyrazole Derivatives

CompoundFormulaCrystal SystemSpace GroupReference
ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₄H₁₆N₂O₂MonoclinicP2₁/c researchgate.net
4-fluoro-1H-pyrazoleC₃H₃FN₂TriclinicP1 iucr.org
1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamideC₂₂H₁₀Br₄N₄O₃SMonoclinicP2₁/c cardiff.ac.uk

SC-XRD data allows for a detailed analysis of the molecule's geometry. The pyrazole ring is typically found to be planar, as expected for an aromatic system. iucr.orgimedpub.com The conformation of flexible side chains, like the ethanol group in this compound, is also determined, revealing how the molecule arranges itself to minimize steric hindrance and optimize packing forces.

A critical aspect revealed by crystallography is the network of intermolecular interactions that stabilize the crystal structure. imedpub.comresearchgate.netacs.org For pyrazole derivatives, hydrogen bonding is a dominant interaction. nih.gov The pyrazole ring contains both a hydrogen bond donor (the pyrrole-like NH group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-like N atom). iucr.orgnih.gov This dual functionality leads to the formation of various predictable supramolecular motifs, such as dimers, trimers, tetramers, and one-dimensional chains (catemers). researchgate.netresearchgate.netmdpi.com

Table 3: Representative Hydrogen Bond Geometries in Pyrazole Crystal Structures

Compound Type / InteractionD-H···AD···A Distance (Å)D-H···A Angle (°)Reference
Pyrazole DimerN-H···N~2.8 - 2.9~170 - 180 nih.gov
Pyrazole-Methanol AdductN-H···O~2.77~175 nih.gov
Pyrazole-Methanol AdductO-H···N~2.77~175 nih.gov
Pyrazolone (B3327878) DerivativeN-H···O=C2.808143.7 cardiff.ac.uk

D = Donor atom, A = Acceptor atom

These detailed structural insights are fundamental to understanding the material properties of these compounds and for designing new molecules with specific solid-state architectures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing pyrazole derivatives, including this compound. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The pyrazole ring, being a heteroaromatic system, exhibits characteristic electronic transitions, primarily π→π* and n→π* transitions.

The π→π* transitions are typically of high intensity and occur at shorter wavelengths, corresponding to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n→π* transitions, which involve the excitation of non-bonding electrons (from the nitrogen atoms) to π* antibonding orbitals, are generally of lower intensity and can appear at longer wavelengths.

The solvent can influence the position of these absorption bands; polar solvents, such as ethanol, can interact with the molecule and alter the energy levels of the electronic states. nih.gov For instance, studies on various pyrazole derivatives in ethanol have identified intense absorption bands in the range of 200–300 nm, which are attributed to the π→π* transitions of the pyrazole chromophore. nih.govrsc.org For example, pyrazole itself shows a maximal UV absorption cross-section at 203 nm. rsc.org The specific position and intensity of the absorption maximum (λmax) are sensitive to the nature and position of substituents on the pyrazole ring. Electron-donating or electron-withdrawing groups, as well as conjugation with other chromophores, can cause a shift in the absorption wavelength (bathochromic or hypsochromic shift). rsc.orgphyschemres.org

In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone in dichloromethane (B109758) (DCM), an experimental UV-Vis absorption band was centered at 301 nm. physchemres.org Another analysis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in ethanol showed a sharp absorption peak at 255 nm before irradiation. mdpi.comresearchgate.net

CompoundSolventλmax (nm)Transition Type (Probable)Reference
PyrazoleGas Phase203π→π rsc.org
Ethyl 3-methyl-1H-pyrazole-4-carboxylate derivativesEthanol216–223π→π nih.gov
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivativeEthanol255π→π mdpi.comresearchgate.net
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanoneDCM301π→π physchemres.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification, separation, and purity assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring reaction progress, identifying compounds in a mixture, and assessing the purity of a sample. researchgate.netnih.gov In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a solid plate (e.g., aluminum or glass), which serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The separation is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is characteristic for a given compound, solvent system, and stationary phase, but can be influenced by factors such as temperature and chamber saturation. ictsl.net For pyrazole derivatives, various solvent systems, often mixtures of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), are used to achieve effective separation. acs.org Visualization of the spots is typically achieved using UV light (if the compounds are UV-active) or by staining with a chemical reagent. acs.org

Compound TypeStationary PhaseMobile Phase (Example)Rf Value (Example)Reference
Arylhydrazone intermediates of indenopyrazoleSilica GelNot Specified0.61 researchgate.net
Regioisomeric pyrazole productsSilica GelNot Specified0.48 researchgate.net
2-Bromo-3-isopropoxycyclohex-2-en-1-oneSilica Gel 60 F25430% EtOAc in hexane0.23 acs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It operates on the same principles as traditional column chromatography but utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, leading to higher resolution and faster separation times.

For pyrazole derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The separation is based on the hydrophobic interactions of the analytes with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

A detector, often a Photodiode Array (PDA) or UV-Vis detector, is used to monitor the eluent. The time it takes for a compound to travel through the column to the detector is known as its retention time (Rt), which is a characteristic parameter for identification under specific chromatographic conditions. A recent study developed an RP-HPLC-PDA method to quantify a novel pyrazole derivative, utilizing a C18 column with an isocratic mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water, with detection at 333 nm. researchgate.net This demonstrates HPLC's utility for quantitative analysis, quality control, and stability testing of pyrazole-based compounds. researchgate.net

CompoundColumnMobile PhaseFlow RateDetection (λ)Reference
(E)-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamideShim-pack GIST C18 (5 µm, 150 × 4.6 mm)Acetonitrile : 0.1% TFA in Water (75:25 v/v)0.5 mL/min333 nm researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org It is highly effective for the analysis of volatile and thermally stable compounds like many pyrazole derivatives. In the GC component, the sample is vaporized and separated as it passes through a capillary column, with separation based on the compound's boiling point and affinity for the column's stationary phase.

After separation in the GC, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process often causes the molecular ion (M+) to break apart into smaller, charged fragments. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular "fingerprint." researchgate.net

The fragmentation pattern of pyrazoles is influenced by the substituents on the ring. Common fragmentation pathways involve the cleavage of the N-N bond and the loss of stable neutral molecules like N2 or HCN. researchgate.netrsc.org The structure of the substituent groups dictates the subsequent fragmentation steps. For instance, the mass spectrum of a 1-methyl pyrazole derivative would show characteristic fragments resulting from the cleavage of the methyl group or the ethanol side chain. The molecular ion peak, if observed, confirms the molecular weight of the compound, while the fragmentation pattern provides crucial information for structural elucidation. researchgate.net

Compound ClassIonization MethodKey Fragmentation ObservationsReference
Substituted PyrazolesElectron Ionization (EI)Cleavage of the N-N linkage is a key fragmentation pathway, but can be suppressed by N-substitution. rsc.org
General PyrazolesElectron Ionization (EI)Fragmentation patterns are highly dependent on the type and position of substituents on the pyrazole ring. researchgate.net
Carbonyl-containing compounds (general principle)Electron Ionization (EI)A common fragmentation for larger carbonyl compounds is the McLafferty rearrangement. libretexts.org

Green Chemistry and Sustainable Synthesis Approaches for Pyrazole Alcohols

Catalyst Development for Environmentally Benign Synthesis (e.g., Nano-catalysts, Resin-bound catalysts)

A central tenet of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. jetir.org Heterogeneous catalysts, including nano-catalysts and resin-bound catalysts, are particularly advantageous as they are easily separated from the reaction mixture, can often be recycled, and reduce contamination in waste streams. researchgate.netmdpi.com

Nano-catalysts offer high surface-area-to-volume ratios and unique physicochemical properties, leading to superior catalytic activity, selectivity, and reusability compared to their bulk counterparts. researchgate.net This allows reactions to proceed under milder conditions, reducing energy consumption. researchgate.net Several types of nano-catalysts have proven effective in the synthesis of pyrazole (B372694) derivatives.

Metal Oxide Nanocomposites : Nano-catalysts like SnO–CeO2 have been used for the one-pot synthesis of pyrazole derivatives in water, achieving high yields (81–96%) and retaining catalytic activity for at least five cycles. springerprofessional.de Similarly, nano ZnO has been employed as an efficient and environmentally friendly catalyst for pyrazole synthesis at ambient temperatures in aqueous media. researchgate.net

Graphene Oxide : Graphene oxide nanoparticles have been utilized as a recyclable Lewis base catalyst for synthesizing pyrazole derivatives, offering high yields and short reaction times. ajgreenchem.com

Magnetic Nanoparticles : Catalysts such as copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles are effective for synthesizing pyrazole derivatives in water. nih.gov Their magnetic nature simplifies recovery from the reaction medium. researchgate.net

Table 1: Performance of Various Nano-catalysts in Pyrazole Synthesis
Nano-catalystCatalyst TypeKey AdvantagesSolventReported YieldSource
SnO–CeO2Heterogeneous NanocompositeRecyclable (5+ cycles), high efficiencyWater81–96% springerprofessional.de
ZnOMetal OxideGreen, efficient at ambient temperatureAqueous MediaHigh researchgate.net
Graphene OxideLewis BaseRecyclable, short reaction timesNot SpecifiedHigh ajgreenchem.com
CuFe₂O₄Magnetic NanoparticleHighly efficient, easy recoveryWater85–97% nih.gov
Nano-Titania (TiO₂)Metal OxideEffective under solvent-free conditionsSolvent-Free81–96% nih.gov

Resin-bound catalysts provide a solid support for catalytic species, which simplifies workup procedures and allows for catalyst reuse. nih.gov Amberlyst-70, a resinous, non-toxic, and thermally stable heterogeneous catalyst, has been successfully used for the synthesis of pyrazoles in water at room temperature. researchgate.net Its recyclability and the simplicity of the reaction workup are significant eco-friendly attributes. researchgate.net Another approach involves using a mixture of heterogeneous resin-bound acid and base reagents, which illustrates the "site isolation" concept, allowing for the simultaneous use of otherwise incompatible reactive functionalities in a single pot. nih.gov

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, hazardous, and contribute significantly to pollution. researchgate.net Solvent-free, or solid-state, reactions reduce pollution, decrease costs, and simplify the process and product purification. researchgate.netmdpi.com

Research has demonstrated the successful solvent-free synthesis of various pyrazole derivatives, including pyrazole alcohols. A high-yield, solvent-free condensation of a diketone with 2-hydroxyethylhydrazine (B31387) is used to prepare 2-(3,5-disubstituted-pyrazol-1-yl)ethanol compounds. researchgate.net For example, 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol was synthesized by heating a mixture of 2,2′,6,6′-tetramethyl-3,5-heptanedione and 2-hydroxyethylhydrazine, with the product solidifying directly in the reaction flask, requiring no further purification. researchgate.net Similarly, pyrano[2,3-c]pyrazoles have been obtained by simply mixing the reactants (e.g., ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and malononitrile) without any solvent. mdpi.com These methods are often coupled with other green techniques, such as microwave irradiation or the use of solid catalysts like nano-titania, to enhance reaction rates and yields. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nanobioletters.comdergipark.org.tr

This technique has been widely applied to the synthesis of pyrazoles. dergipark.org.tr For instance, the one-pot synthesis of 4H-Pyrano[2,3-c]pyrazoles under microwave irradiation was completed in under 5 minutes with excellent yields, a significant improvement over conventional stirring methods. nanobioletters.com In another study, a microwave-assisted approach for synthesizing pyrazole derivatives was completed in 8-10 minutes under non-solvent conditions, compared to 20 hours required for the classical reflux method. dergipark.org.tr The combination of microwave activation with solvent-free conditions represents a particularly green and efficient synthetic strategy for obtaining pyrazoles in high yields after very short reaction times. nih.govnih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles
Compound TypeMethodReaction TimeYieldSource
Pyrrole DerivativesConventional Heating48 hoursLower mdpi.com
Microwave Irradiation30 minutes55–86% mdpi.com
Curcumin-Pyrazole DerivativesConventional Heating~20 hoursNot Specified dergipark.org.tr
Microwave Irradiation (Solvent-Free)8–10 minutesHigh dergipark.org.tr
4H-Pyrano[2,3-c]pyrazolesConventional StirringLongerLower nanobioletters.com
Microwave Irradiation< 5 minutesUp to 85% nanobioletters.com

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jetir.org Syntheses with high atom economy are inherently less wasteful.

Strategies to improve atom economy and minimize waste in the synthesis of pyrazole alcohols include:

Multi-component Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a product that contains portions of all reactants. mdpi.com MCRs are highly atom-economical and reduce the number of synthetic steps, saving time, energy, and materials while minimizing waste from intermediate purification stages. mdpi.comresearchgate.net

Tandem/Cascade Reactions : An iron-catalyzed tandem C-C and C-N coupling approach allows for the synthesis of pyrazoles using alcohols as the primary feedstock. researchgate.net This dehydrogenative coupling method is highly atom-economical as it eliminates the need for pre-functionalized starting materials and produces water as the principal byproduct. researchgate.net

Use of Recyclable Catalysts : As discussed in section 8.1, employing heterogeneous catalysts that can be easily recovered and reused significantly reduces chemical waste. researchgate.netajgreenchem.com

Flow Chemistry : Continuous flow processes can enhance safety, reduce energy consumption, and minimize waste formation compared to batch reactions. mdpi.com This methodology allows for the safe, in-situ generation and consumption of hazardous intermediates, avoiding their isolation and the associated waste from workup procedures. mdpi.com

By integrating these green and sustainable approaches, the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol and related pyrazole alcohols can be achieved with greater efficiency and significantly reduced environmental impact. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies

Current synthetic strategies for pyrazolyl alcohols often involve multi-step processes. Future research should focus on developing more efficient and atom-economical methods for the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

One promising avenue is the direct functionalization of the pyrazole (B372694) core. A plausible and efficient route could involve the condensation of a β-dicarbonyl precursor with 2-hydroxyethylhydrazine (B31387). nih.gov For instance, the reaction of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine has been shown to produce a similar pyridyl-substituted pyrazolyl ethanol (B145695). nih.gov Adapting this methodology would provide a direct and high-yielding pathway to the target molecule and its analogues.

Another area for exploration is the use of organometallic intermediates. The generation of a 3-lithio-1-methyl-1H-pyrazole or the corresponding Grignard reagent, followed by a reaction with ethylene (B1197577) oxide, represents a direct approach to introduce the hydroxyethyl (B10761427) side chain. While conceptually straightforward, the optimization of reaction conditions to ensure regioselectivity and minimize side reactions would be a key research challenge.

The development of one-pot, multi-component reactions also holds significant potential. Designing a reaction that combines a simple starting material, a hydrazine (B178648) source, and a C2-synthon for the ethanol side chain in a single synthetic operation would represent a significant advancement in the synthesis of this class of compounds.

Deeper Mechanistic Understanding of Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and developing new applications. Future research should aim to elucidate the mechanistic pathways of its key transformations.

For example, in the context of its use as a ligand, understanding the coordination chemistry and the electronic effects of the N-methyl group compared to a protic pyrazole would be of great interest. The presence of the hydroxyl group also introduces the possibility of forming bidentate ligands, and mechanistic studies could clarify the binding modes and the stability of the resulting metal complexes.

Furthermore, the oxidation of the alcohol functionality to an aldehyde or a carboxylic acid presents another area for mechanistic investigation. Understanding the factors that control the selectivity of these oxidation reactions would be valuable for synthetic applications.

Design of Advanced Metal Complexes with Tailored Catalytic Activities

Pyrazole derivatives are well-established as versatile ligands in coordination chemistry and homogeneous catalysis. The unique electronic and steric properties of this compound make it an attractive candidate for the development of novel metal complexes with tailored catalytic activities.

Ruthenium complexes bearing pyrazole-containing ligands have shown exceptional activity in transfer hydrogenation and acceptorless dehydrogenation of alcohols. researchgate.netrsc.org Future research could focus on synthesizing ruthenium complexes with this compound as a ligand and evaluating their catalytic performance in these and other important organic transformations. The hemilabile nature of such a ligand, where the hydroxyl group can reversibly coordinate to the metal center, could lead to enhanced catalytic activity.

The design of pincer-type ligands incorporating the this compound scaffold is another promising direction. By attaching this unit to a central aromatic ring, tridentate ligands can be created that form highly stable and active metal complexes for a variety of catalytic applications, including C-C and C-N bond formation reactions.

Metal CenterPotential Catalytic ApplicationLigand Type
RutheniumTransfer Hydrogenation, Acceptorless DehydrogenationMonodentate, Bidentate, Pincer
PalladiumCross-Coupling Reactions (e.g., Suzuki, Heck)Pincer, Bidentate
CopperOxidation Reactions, Atom Transfer Radical PolymerizationBidentate
IronBiologically Inspired Oxidation CatalysisBidentate, Pincer

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. Future studies on this compound should leverage these techniques for predictive modeling.

DFT calculations can be employed to predict the geometric and electronic structures of the molecule, as well as its metal complexes. nih.govresearchgate.net This can provide insights into the ligand's coordination properties, such as its donor strength and preferred binding modes. The calculation of HOMO-LUMO energy gaps can also help in understanding the reactivity and electronic transitions of the molecule and its derivatives. nih.gov

Molecular docking studies could be used to predict the binding affinity of this compound derivatives with biological targets, guiding the design of new therapeutic agents. semanticscholar.org Furthermore, computational modeling can be used to elucidate reaction mechanisms, predict reaction barriers, and rationalize experimental observations, thereby accelerating the discovery and optimization of new synthetic methods and catalytic systems.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Geometric and Electronic Structure CalculationBond lengths, bond angles, HOMO-LUMO gap, charge distribution
Time-Dependent DFT (TD-DFT)Prediction of Spectroscopic PropertiesUV-Vis absorption spectra
Molecular DockingPrediction of Binding to Biological TargetsBinding affinity, binding mode
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of Catalytic CyclesReaction pathways, activation energies

Development of New Analytical Methodologies for Complex Systems

The advancement of research on this compound and its applications will necessitate the development of sophisticated analytical methodologies for the characterization and quantification of this compound and its derivatives in complex matrices.

Future work could focus on the development of highly sensitive and selective chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS), for the analysis of reaction mixtures and biological samples. The development of chiral separation methods would be particularly important for applications in asymmetric catalysis.

In-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, could be employed to monitor the progress of reactions involving this compound in real-time. This would provide valuable kinetic and mechanistic data, facilitating the optimization of reaction conditions.

Furthermore, the development of novel sensors based on metal complexes of this compound could be explored for the detection of specific analytes. The changes in the spectroscopic or electrochemical properties of the complex upon binding to a target molecule could form the basis of a sensitive and selective analytical method.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, and how can side reactions be minimized?

  • Methodology : A common approach involves refluxing pyrazole derivatives with hydrazine or ethanol-based reagents. For example, 2-hydrazinylethan-1-ol can react with ketones under acidic conditions (e.g., triethylamine) to form the pyrazole core. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursors) and reflux duration (1.5–2 hours). Side products like dimeric byproducts can be minimized via temperature modulation (60–80°C) and solvent selection (ethanol or DMF-EtOH mixtures for recrystallization) .
  • Data Example : In a related synthesis (2-(5-chloro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol), IR and NMR confirmed product purity (δ 6.03 ppm for pyrazole protons; IR C=O stretch at 1516 cm⁻¹) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Key signals include the pyrazole proton (δ ~6.0–6.2 ppm) and methyl group (δ ~3.8–4.2 ppm).
  • IR Spectroscopy : Hydroxyl (O-H) stretches (3200–3400 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).
  • Elemental Analysis : Validate empirical formulas (e.g., C₇H₁₀N₂O requires C: 58.31%, H: 6.99%, N: 19.43%) .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology : Accelerated stability studies under thermal stress (40–60°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC or TLC. Incompatible with strong oxidizers; store in inert atmospheres (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry or hydrogen-bonding networks of this compound derivatives?

  • Methodology : Use SHELXL for structure refinement. Key parameters include R-factor (<5%), bond length/angle accuracy (e.g., C-N: 1.34 Å). For example, 3-ethyl-4-phenoxy-1H-pyrazol-5-ol was resolved with a monoclinic P2₁/c space group (Z = 4) .

Q. What strategies are effective for analyzing contradictory biological activity data (e.g., antimicrobial vs. inactive results) for this compound?

  • Methodology :

  • Dose-Response Curves : Test across concentrations (1–100 μM) in multiple cell lines.
  • Assay Validation : Use positive controls (e.g., ampicillin for antibacterial assays).
  • Structural Modifications : Introduce substituents (e.g., halogens) to enhance activity. Evidence from similar pyrazoles shows that 3,5-diaryl substituents improve potency .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodology :

  • Analog Synthesis : Modify the ethanol side chain (e.g., esterification, alkylation).
  • In Silico Modeling : Docking studies (AutoDock Vina) against target proteins (e.g., kinases).
  • Biological Screening : Prioritize analogs with logP <3.5 and polar surface area <90 Ų for bioavailability. SAR for pyrazole derivatives shows that N-methylation enhances metabolic stability .

Q. What are the decomposition pathways and toxic byproducts of this compound under high-temperature conditions?

  • Methodology : Thermogravimetric analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., CO, NOₓ). Pyrazoles typically degrade above 200°C, forming aromatic amines or nitriles. Safety protocols require fume hoods and PPE .

Methodological Challenges

Q. How can reaction yields be improved in multi-step syntheses involving this compound intermediates?

  • Solution : Use catalytic methods (e.g., Pd/C for hydrogenation) or flow chemistry to reduce step time. For example, chloranil-mediated cyclization in xylene (reflux for 25–30 hours) achieved 70–85% yields in related pyrazole syntheses .

Q. What computational tools are recommended for predicting the physicochemical properties of novel derivatives?

  • Tools :

  • ADMET Prediction : SwissADME for bioavailability radar.
  • Quantum Chemistry : Gaussian 16 for optimizing molecular geometries.
  • PubChem Data : Cross-reference experimental properties (e.g., PubChem CID 2734487) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
Reactant of Route 2
2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.